1-Benzyl-3-methylimidazolium tosylate
Overview
Description
1-Benzyl-3-methylimidazolium tosylate is a compound with the molecular formula C18H20N2O3S and a molecular weight of 344.43 g/mol . It is an ionic liquid, which means it is composed of ions and exists in a liquid state at relatively low temperatures. This compound is known for its unique physicochemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
1-Benzyl-3-methylimidazolium tosylate is typically synthesized through the reaction of 1-benzyl-3-methylimidazole with p-toluenesulfonic acid. The reaction is carried out in an organic solvent, followed by the evaporation of the solvent and crystallization to obtain the final product . The synthetic route involves an acid-base reaction, where the imidazole derivative reacts with the sulfonic acid to form the ionic liquid .
Chemical Reactions Analysis
1-Benzyl-3-methylimidazolium tosylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-benzyl-3-methylimidazolium tosylate involves its interaction with molecular targets through ionic and hydrogen bonding interactions. These interactions can disrupt the structure and function of microbial cell membranes, leading to antimicrobial effects . Additionally, the compound’s ability to act as a solvent and catalyst in chemical reactions is attributed to its unique ionic nature and stability .
Comparison with Similar Compounds
1-Benzyl-3-methylimidazolium tosylate can be compared with other imidazolium-based ionic liquids, such as:
- 1-Butyl-3-methylimidazolium chloride
- 1-Dodecyl-3-methylimidazolium chloride
- 1,3-Bis(octyloxycarbonylmethyl)imidazolium chloride
These compounds share similar ionic liquid properties but differ in their alkyl chain lengths and functional groups, which can influence their solubility, stability, and reactivity . The unique benzyl group in this compound provides distinct physicochemical properties, making it particularly useful in specific applications .
Properties
IUPAC Name |
1-benzyl-3-methylimidazol-3-ium;4-methylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N2.C7H8O3S/c1-12-7-8-13(10-12)9-11-5-3-2-4-6-11;1-6-2-4-7(5-3-6)11(8,9)10/h2-8,10H,9H2,1H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTMKPOKOKZLFT-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CN(C=C1)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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